molecular formula C11H20N2O2 B1649274 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- CAS No. 104068-43-1

2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)-

Cat. No. B1649274
M. Wt: 212.29 g/mol
InChI Key: XIQXUFYJMBDYSU-UHFFFAOYSA-N
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Description

Piperazinedione is a class of organic compounds that contain a piperazine ring which has two ketone groups at the 2 and 5 positions . The specific compound you mentioned seems to have additional alkyl groups attached to it, which could potentially affect its properties and reactivity.


Synthesis Analysis

The synthesis of such compounds typically involves the cyclization of suitable precursors, often diamines or dicarboxylic acids . The exact method would depend on the specific substituents present on the piperazinedione ring.


Molecular Structure Analysis

The piperazinedione ring is a six-membered ring with two nitrogen atoms and two carbonyl groups . The presence of the carbonyl groups and the nitrogen atoms can result in the formation of hydrogen bonds, which could affect the compound’s solubility and reactivity.


Chemical Reactions Analysis

Piperazinediones can undergo a variety of reactions, including reactions at the carbonyl group (such as reduction or condensation reactions) or at the nitrogen atoms (such as alkylation or acylation reactions) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the carbonyl groups in piperazinediones) can increase a compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Characterization

2,5-Piperazinedione derivatives, such as 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, have been synthesized and structurally characterized, indicating their potential as building blocks in chemical synthesis. These compounds exhibit characteristics like monoclinic crystal systems and are stabilized by van der Waals and dipole-dipole forces (Zhang, Wen, Tang, & Li, 2007).

Templates for Amino Acid Derivatives

Methylene piperazine-2,5-diones, including derivatives of 2,5-piperazinedione, are vital intermediates for synthesizing amino acid derivatives. They demonstrate notable chiral induction in carbon-carbon bond-forming reactions, highlighting their significance in organic chemistry and drug synthesis (Chai & King, 1995).

Antispasmodic Activity

Some derivatives of 2,5-piperazinedione, such as 1-methyl-2,5-piperazinedione, have shown significant antispasmodic activity, suggesting their potential therapeutic applications (Foye & Kay, 1960).

Building Blocks for Heterocycles

2,5-Piperazinediones are considered privileged building blocks for synthesizing various heterocyclic systems. This versatility includes the creation of bioactive compounds and natural products, emphasizing their broad utility in pharmaceutical and synthetic chemistry (González, Ortín, de la Cuesta, & Menéndez, 2012).

Synthesis of Natural Products

These compounds are also instrumental in the total synthesis of natural products like albonoursin, demonstrating their applicability in complex organic syntheses and the development of bioactive molecules (Shin, Chigira, Masaki, & Ota, 1969).

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. Proper handling and disposal procedures should always be followed when working with chemicals .

Future Directions

The study of piperazinediones and related compounds is an active area of research, particularly in the field of medicinal chemistry . Future directions could include the synthesis of new piperazinedione derivatives and the exploration of their potential applications.

properties

IUPAC Name

3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-5-7(4)9-11(15)12-8(6(2)3)10(14)13-9/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQXUFYJMBDYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439982
Record name 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)-

CAS RN

104068-43-1
Record name 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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